molecular formula C16H15N3O B1191265 1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE

1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE

Cat. No.: B1191265
M. Wt: 265.31g/mol
InChI Key: WVKBEHKIRXSRNC-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a heterocyclic compound that features both indole and pyridine moieties. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves the condensation of 1H-indole-3-carbaldehyde with 4,6-dimethyl-2-pyridone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 1-{[(1E)-1H-indol-3-ylmethyl]amino}-4,6-dimethylpyridin-2(1H)-one.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    4,6-Dimethyl-2-pyridone: Another precursor used in the synthesis.

    Indole Derivatives: Compounds with similar indole moieties that exhibit various biological activities.

Uniqueness

1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is unique due to its combination of indole and pyridine moieties, which may confer distinct biological activities and synthetic utility compared to other similar compounds.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31g/mol

IUPAC Name

1-[(E)-1H-indol-3-ylmethylideneamino]-4,6-dimethylpyridin-2-one

InChI

InChI=1S/C16H15N3O/c1-11-7-12(2)19(16(20)8-11)18-10-13-9-17-15-6-4-3-5-14(13)15/h3-10,17H,1-2H3/b18-10+

InChI Key

WVKBEHKIRXSRNC-VCHYOVAHSA-N

SMILES

CC1=CC(=O)N(C(=C1)C)N=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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